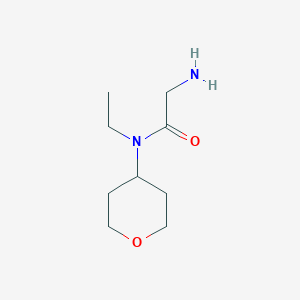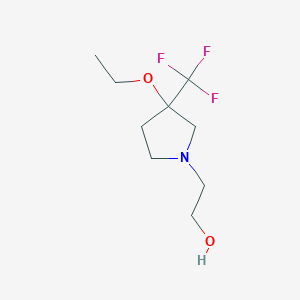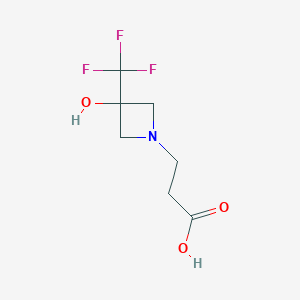
4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid” has been reported in the literature . For instance, the synthesis and investigation of antimicrobial activity of 22 novel thiazoles and selenazoles derived from dihydro-2H-thiopyran-4(3H)-one are presented . The bromination of 3,4-dihydro-2H-thiopyran derivatives leads to bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, depending on the reaction conditions and the structure of the starting heterocycles .Applications De Recherche Scientifique
Synthesis and Biological Activity
Recent research has focused on the synthesis of compounds with the 4-oxobutanoic acid structure and their potential biological activities. For instance, studies on the synthesis of certain thiazole derivatives, including 4-oxobutanoate derivatives, have highlighted their antiproliferative activities and potential to inhibit DNA gyrase, an enzyme critical for DNA replication (L. Yurttaş, A. Evren, Y. Özkay, 2022). Another study investigated the synthesis and in silico evaluation of similar compounds for their antiproliferative activities, focusing on cytotoxic properties via docking studies targeting the DNA gyrase enzyme (L. Yurttaş, A. Evren, Y. Özkay, 2022).
Molecular Docking and Structural Studies
The structural and electronic properties of butanoic acid derivatives have been extensively analyzed, with research demonstrating their potential as nonlinear optical materials due to their dipole moment and hyperpolarizabilities. Such studies not only provide insights into their electronic structure but also hint at their potential in materials science (K. Vanasundari, V. Balachandran, M. Kavimani, B. Narayana, 2018).
Pharmacological and Therapeutic Potentials
Several studies have explored the therapeutic potentials of compounds structurally related to 4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid. For example, MK-8318, identified through meticulous medicinal chemistry optimization, was found to be a potent and selective CRTh2 receptor antagonist with promising pharmacokinetic profiles for the potential treatment of asthma (Xianhai Huang et al., 2018). Another study demonstrated the anti-diabetic potential of a succinamic acid derivative, highlighting its significant effects on plasma glucose, serum insulin, and lipid profiles in experimental diabetic rats (Nikhil Khurana et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds have shown significant anticonvulsant activity , suggesting that this compound may also interact with targets involved in neuronal signaling.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets to modulate their function, leading to changes in cellular signaling .
Biochemical Pathways
Given its potential anticonvulsant activity , it may influence pathways related to neuronal signaling and synaptic transmission.
Result of Action
Based on the potential anticonvulsant activity of similar compounds , it may modulate neuronal signaling, potentially leading to a reduction in seizure activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets . .
Propriétés
IUPAC Name |
4-[cyclopropyl(thian-4-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c14-11(3-4-12(15)16)13(9-1-2-9)10-5-7-17-8-6-10/h9-10H,1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCHOFZVIDOEBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSCC2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




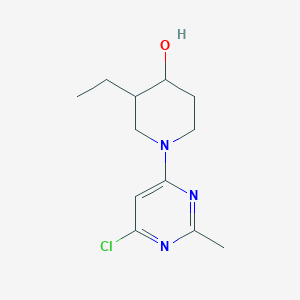
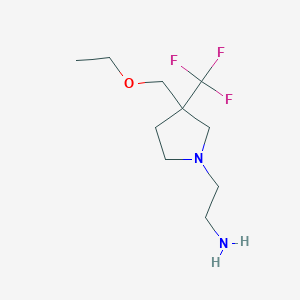
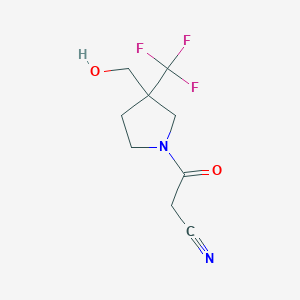

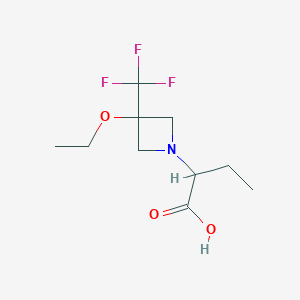
![(5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1490274.png)
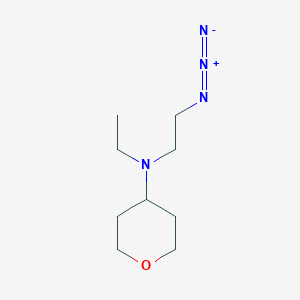
![9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1490276.png)
